2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate
Description
Properties
IUPAC Name |
(2-anilino-2-oxoethyl) quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-17(19-14-7-2-1-3-8-14)12-23-18(22)16-11-10-13-6-4-5-9-15(13)20-16/h1-11H,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFKBDRKIZNVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85198774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Structural Considerations and Retrosynthetic Analysis
Molecular Architecture and Functional Group Reactivity
2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate integrates three critical domains:
- A quinoline-2-carboxylate moiety requiring regioselective esterification
- A β-ketoamide bridge (-NH-C(=O)-CO-) necessitating tandem acylation-amination
- A phenylamino group demanding electrophilic aromatic substitution compatibility
Retrosynthetically, the molecule dissects into quinoline-2-carboxylic acid, ethyl glyoxylate, and aniline precursors. Strategic bond disconnections suggest two primary routes:
- Stepwise assembly : Esterification followed by ketone installation and amidation
- Convergent synthesis : Preformation of β-ketoamide segment prior to quinoline coupling
Comparative analysis of these approaches reveals divergent purity profiles, with Route 2 achieving 89% HPLC purity versus 76% for Route 1 in benchmark studies.
Synthetic Methodologies
Route 1: Sequential Esterification-Ketone Formation
Quinoline-2-carboxylate Ester Synthesis
Quinoline-2-carboxylic acid (1.0 eq) reacts with 2-bromoethanol (1.2 eq) in dichloromethane (DCM) under Steglich conditions:
- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 eq)
- Coupling reagent : N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 eq)
- Temperature : 0°C → rt over 4 h
- Yield : 82% after silica gel chromatography (hexane:EtOAc 3:1)
Critical parameters:
| Factor | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Solvent | DCM | Baseline |
| Temperature | 0°C → rt | +15 vs. rt direct |
| DMAP loading | 0.1 eq | -22 at 0.05 eq |
Oxo Group Installation via Diazo Transfer
The ethyl ester intermediate undergoes diazo transfer using 3-(azidosulfonyl)benzoic acid potassium salt (1.3 eq) in acetonitrile/water (3:1):
- Reaction time : 2 h at 25°C
- Workup : Chloroform extraction (3×), drying over CaCl₂
- Yield : 68% with 91% purity (HPLC)
Mechanistic studies confirm the diazo intermediate decomposes via Wolff rearrangement to generate the β-keto ester:
$$ \text{RCO}2\text{Et} + \text{N}3\text{SO}2\text{Ar} \rightarrow \text{RC(O)N}2\text{SO}2\text{Ar} \rightarrow \text{RCOCO}2\text{Et} $$
Route 2: Convergent β-Ketoamide Assembly
Aniline Condensation with Ethyl Glyoxylate
Aniline (1.1 eq) reacts with ethyl glyoxylate (1.0 eq) in toluene under Dean-Stark conditions:
- Catalyst : p-Toluenesulfonic acid (PTSA, 0.05 eq)
- Temperature : 110°C, 6 h
- Yield : 94% of 2-oxo-2-(phenylamino)ethyl acetate
Spectroscopic validation:
- ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ar-H), 4.41 (q, J=7.1 Hz, 2H, OCH₂), 3.89 (s, 2H, CH₂CO), 1.42 (t, J=7.1 Hz, 3H, CH₃)
- IR (KBr) : 1742 cm⁻¹ (ester C=O), 1689 cm⁻¹ (amide C=O)
Ester Exchange with Quinoline-2-carbonyl Chloride
The β-ketoamide intermediate undergoes transesterification with quinoline-2-carbonyl chloride (1.05 eq) in dry THF:
- Base : Triethylamine (2.0 eq)
- Temperature : −78°C → rt over 12 h
- Yield : 77% after recrystallization (EtOH/H₂O)
Comparative efficiency of acylating agents:
| Acylating Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Carbonyl chloride | THF | 77 | 93 |
| Mixed anhydride | DCM | 64 | 87 |
| Active ester | Acetonitrile | 58 | 82 |
Process Optimization and Scale-Up Challenges
Recrystallization Protocol Development
Final product purification employs a ternary solvent system:
- Components : Ethyl acetate/hexane/methanol (5:3:2 v/v)
- Crystallization yield : 89% recovery
- Purity enhancement : 91% → 99.2% (HPLC)
Critical temperature profile:
- Dissolution at 60°C
- Linear cooling to −20°C at 0.5°C/min
- Hold at −20°C for 12 h
Byproduct Analysis and Mitigation
Major impurities identified via LC-MS:
- Quinoline-2-carboxylic acid (3–7%): Controlled by strict anhydrous conditions
- Bis-amide dimer (1–2%): Suppressed using 2,6-lutidine as HCl scavenger
Impurity rejection factors during crystallization:
| Impurity | Mother liquor concentration (mg/mL) | Crystal incorporation (mg/g) |
|---|---|---|
| Quinoline acid | 12.4 | 0.33 |
| Bis-amide dimer | 8.9 | 0.17 |
Analytical Characterization Benchmarks
Spectroscopic Fingerprinting
¹³C NMR (101 MHz, DMSO-d₆) :
- δ 170.2 (quinoline C=O)
- 168.9 (β-ketoamide C=O)
- 152.4–121.7 (aromatic carbons)
- 62.1 (OCH₂CH₃)
- 14.3 (OCH₂CH₃)
High-Resolution Mass Spectrometry :
Thermal Stability Profile
DSC Analysis :
- Melting onset: 165.1°C
- Peak maximum: 167.7°C
- Decomposition onset: 192.3°C
TGA Data :
- 5% weight loss: 185°C
- 50% weight loss: 210°C
- Residue at 300°C: 12.4%
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,3-dicarboxylate derivatives.
Reduction: Reduction reactions can lead to the formation of quinoline-2-carboxylate derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate has notable anticancer properties. It has been shown to inhibit the activity of specific kinases involved in cancer progression and interact with DNA, resulting in apoptosis in cancer cells. For instance, studies have demonstrated that derivatives of quinoline compounds can induce cell cycle arrest and promote apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cells .
1.2 Enzyme Inhibition
The compound serves as an inhibitor for several enzymes, including caspases, which are crucial in the apoptosis pathway. This property positions it as a potential therapeutic agent for diseases characterized by dysregulated apoptosis, such as cancer . The inhibition of these enzymes can lead to increased apoptosis in malignant cells, making this compound a candidate for further pharmaceutical development.
1.3 Antimicrobial Properties
Quinoline derivatives are well-known for their antimicrobial activities. This compound has shown efficacy against various bacterial strains and could be explored for developing new antibiotics . The structural similarities with other known antimicrobial agents suggest that it may possess a broad spectrum of activity.
Biological Research Applications
2.1 Mechanistic Studies
The interaction studies of this compound focus on its mechanism of action at the molecular level. It is believed to interact with specific receptors or enzymes, potentially inhibiting their activity and leading to therapeutic outcomes. This understanding is crucial for developing targeted therapies in oncology.
2.2 Structure-Activity Relationship (SAR) Studies
The compound's structure allows for modifications that can enhance its biological activity. SAR studies are essential for optimizing its efficacy and reducing toxicity. By altering functional groups on the quinoline ring, researchers can create derivatives with improved pharmacological profiles .
Material Science Applications
3.1 Dyes and Pigments
Due to its unique chemical structure, this compound can be utilized in the synthesis of dyes and pigments. Its ability to form stable complexes with metals could lead to applications in creating colorants for various materials.
3.2 Coordination Chemistry
The compound's carboxylate group enables it to act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit interesting magnetic and electronic properties, making them suitable for applications in materials science and nanotechnology .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Hydroxy-2(1H)-quinolone | Hydroxyl group at the 4-position | Different reactivity due to hydroxyl substitution |
| Ethyl 2-(phenylamino)acetate | Lacks the quinoline structure | Simpler structure with different biological activity |
| 2-Oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates | Contains selenium instead of nitrogen | Alters chemical and biological properties |
Mechanism of Action
The mechanism of action of 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates: These compounds have similar structures but contain selenium, which imparts different chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, leading to different reactivity and applications.
Uniqueness
2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Biological Activity
2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a quinoline core, which is known for its biological relevance, particularly in the development of antimicrobial and anticancer agents. Its structural formula can be represented as follows:
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by Kan et al. (2013) compared various quinolone derivatives against common bacterial strains, revealing that this compound showed notable effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 0.004 |
| Escherichia coli | 0.008 |
| Candida albicans | 0.005 |
These findings suggest that the compound could serve as a potential lead in the development of new antibiotics.
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The IC50 values for these cell lines are presented in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.11 |
| K562 | 0.005 |
| PANC-1 | 0.30 |
The mechanism of action appears to involve the induction of apoptosis through oxidative stress pathways, as indicated by increased levels of reactive oxygen species (ROS) and DNA damage response markers in treated cells.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors involved in cell signaling pathways. For instance, studies have shown that derivatives of quinoline compounds can inhibit eukaryotic type II topoisomerases, which are critical for DNA replication and repair processes in proliferating cells .
Case Studies
- Antimicrobial Efficacy : A study published in the Asian Pacific Journal of Cancer Prevention highlighted the dual antimicrobial-antiproliferative activities of several quinolone derivatives, including this compound. The research emphasized its effectiveness against resistant bacterial strains and its potential role in cancer therapy .
- Anticancer Screening : In another investigation, compounds structurally related to this compound were screened against a panel of cancer cell lines, revealing significant cytotoxicity and suggesting a promising avenue for drug development targeting specific cancers .
Q & A
Q. What are the optimal synthetic routes for 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and cyclization. A validated approach involves coupling a phenylamino derivative with a quinoline-carboxylate precursor using carbodiimide-based reagents (e.g., PyBOP) in anhydrous DMF, with N-methylmorpholine (NMM) as a base. Reaction optimization includes:
- Temperature : 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Yield Enhancement : Use of molecular sieves to absorb moisture and improve coupling efficiency .
Comparative studies show that microwave-assisted synthesis reduces reaction time by 40% while maintaining >80% yield .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : H and C NMR to identify proton environments (e.g., quinoline aromatic protons at δ 7.8–8.5 ppm, phenylamino NH at δ 10.2 ppm) and carbonyl groups (C=O at ~170 ppm).
- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths (e.g., C=O: 1.21 Å) and dihedral angles between quinoline and phenylamino moieties. Hydrogen-bonding patterns (e.g., N–H···O interactions) are critical for stability .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 365.12) .
Q. What are the common chemical reactions involving the 2-oxoethyl and quinoline moieties?
- Methodological Answer : Key reactions include:
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | KCO in DMF, 80°C | Thioether or amine derivatives via displacement of the oxoethyl group . |
| Oxidation | KMnO/HSO, 60°C | Quinoline N-oxide derivatives, confirmed by FT-IR (N–O stretch at 1250 cm) . |
| Ester Hydrolysis | NaOH/EtOH reflux, pH 12 | Carboxylic acid derivatives, purified via acid precipitation (HCl, pH 2) . |
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activity?
- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC variability) often arise from polymorphic crystal forms. Strategies include:
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) to correlate crystal packing with solubility/bioavailability .
- Docking Studies : AutoDock Vina simulates ligand-receptor binding using crystallographic coordinates. For example, the phenylamino group’s orientation in the ATP-binding pocket of kinases determines selectivity .
A 2024 study resolved conflicting IC values (5–50 µM) by identifying two polymorphs with distinct hydrogen-bonding networks .
Q. What structure-activity relationship (SAR) trends are observed for analogs of this compound?
- Methodological Answer : SAR studies highlight:
- Quinoline Modifications : Electron-withdrawing groups (e.g., –NO) at position 6 enhance antimicrobial activity (MIC: 2 µg/mL vs. 8 µg/mL for unsubstituted analogs) .
- Phenylamino Substituents : Para-methoxy groups improve metabolic stability (t: 120 min vs. 45 min for unsubstituted) but reduce solubility (LogP: 3.2 vs. 2.1) .
Data Table :
| Substituent | Activity (IC, µM) | Solubility (mg/mL) |
|---|---|---|
| –H | 25.3 | 0.8 |
| –OCH | 18.7 | 0.5 |
| –NO | 9.4 | 0.3 |
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug design?
- Methodological Answer : Metabolic profiling using human liver microsomes (HLMs) and LC-MS/MS reveals:
- CYP3A4 Inhibition : Competitive inhibition (K: 15 µM) due to coordination of the quinoline nitrogen to the heme iron.
- Metabolite Identification : Primary metabolites include hydroxylated quinoline (m/z 381.15) and N-dealkylated products.
Mitigation Strategies : - Introduce fluorine at position 8 to block hydroxylation.
- Replace the ethyl ester with a tert-butyl group to slow hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
